4-(1,2,3-チアゾール-4-イル)アニリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

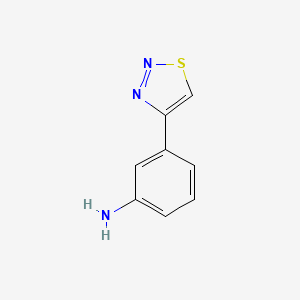

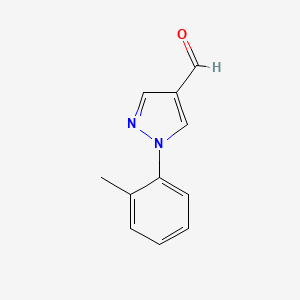

“3-(1,2,3-Thiadiazol-4-yl)aniline” is a chemical compound with the molecular formula C8H7N3S . It is a derivative of the 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been a subject of interest in recent research. A synthetic protocol for the synthesis of a range of new 4-vinyl 1,2,3-thiadiazoles via Knoevenagel condensation has been developed . Another method involves the refluxing of aryl aldehydes, hydrazine hydrate, and aryl isothiocyanates in methanol followed by oxidative cyclization with ferric ammonium sulfate .Molecular Structure Analysis

The molecular structure of “3-(1,2,3-Thiadiazol-4-yl)aniline” consists of a 5-membered thiadiazole ring attached to an aniline group . The exact mass of the molecule is 177.03606841 g/mol .Chemical Reactions Analysis

The 1,3,4-thiadiazole derivatives have shown a broad spectrum of pharmacological activities. The nature and position of substituents on the phenyl rings had a significant effect on the inhibitory potency .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1,2,3-Thiadiazol-4-yl)aniline” include a molecular weight of 177.23 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 .科学的研究の応用

抗癌作用

1,2,3-チアゾール部分を含む化合物、例えば4-(1,2,3-チアゾール-4-イル)アニリンは、顕著な抗癌活性を示すことが判明しています . 例えば、イサチン(チアゾール環を含む化合物)の誘導体は、さまざまなヒト癌細胞株に対して増強された細胞毒性を示しました .

抗菌作用

4-(1,2,3-チアゾール-4-イル)アニリンに存在する1,3,4-チアゾール骨格は、抗菌性と関連付けられています . これにより、新規抗菌剤の開発のための潜在的な候補となります。

抗ウイルス作用

4-(1,2,3-チアゾール-4-イル)アニリンを含む1,3,4-チアゾールは、抗ウイルス活性を示すことが報告されています . これは、抗ウイルス薬の開発における潜在的な用途を示唆しています。

抗糖尿病作用

1,3,4-チアゾール部分を含む化合物は、抗糖尿病作用を示すことが判明しています . これにより、4-(1,2,3-チアゾール-4-イル)アニリンは、抗糖尿病薬における潜在的な用途を探求することができます。

降圧作用

1,3,4-チアゾール化合物は、降圧作用とも関連付けられています . これは、4-(1,2,3-チアゾール-4-イル)アニリンが、高血圧の治療における潜在的な用途を示唆しています。

抗炎症作用

4-(1,2,3-チアゾール-4-イル)アニリンに存在する1,3,4-チアゾール環は、抗炎症作用と関連付けられています . これにより、抗炎症薬の開発における潜在的な用途を示唆しています。

光電材料における用途

4-(1,2,3-チアゾール-4-イル)アニリンなどのチアゾール環を含む化合物は、さまざまな光電材料の合成における前駆体として使用されてきました . これらの材料は、色素増感太陽電池や有機発光ダイオード(OLED)などのデバイスに用途があります .

電荷移動材料における用途

チアゾール化合物は、電荷移動材料の開発に使用されてきました . これらの材料は、電子工学の分野で重要であり、太陽電池やOLEDを含むさまざまなデバイスで使用できます .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Similar compounds, such as those containing a 1,2,3-thiadiazole ring, have been found to interact with a variety of enzymes and receptors . These interactions can lead to a range of biological activities .

Mode of Action

It is known that the 1,2,3-thiadiazole ring is sensitive to the action of bases . This sensitivity could potentially influence how 3-(1,2,3-Thiadiazol-4-yl)aniline interacts with its targets.

Biochemical Pathways

Compounds with similar structures have been found to interact with a variety of enzymes and receptors, potentially affecting multiple biochemical pathways .

Pharmacokinetics

Similar compounds have been evaluated for their pharmacokinetic properties, including admet (absorption, distribution, metabolic, excretion, and toxicity) properties .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects .

Action Environment

It is known that the 1,2,3-thiadiazol-4-yl ring is sensitive to the action of bases , which suggests that the compound’s action could potentially be influenced by the pH of its environment.

生化学分析

Biochemical Properties

3-(1,2,3-Thiadiazol-4-yl)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . It also interacts with DNA, forming stable complexes that can interfere with DNA replication and transcription processes . These interactions highlight the potential of 3-(1,2,3-Thiadiazol-4-yl)aniline as a therapeutic agent in treating bacterial infections and possibly other diseases.

Cellular Effects

The effects of 3-(1,2,3-Thiadiazol-4-yl)aniline on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses . For example, it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, 3-(1,2,3-Thiadiazol-4-yl)aniline affects the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, 3-(1,2,3-Thiadiazol-4-yl)aniline exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with DNA, leading to the formation of stable complexes that hinder DNA replication and transcription . These molecular interactions are crucial for understanding the therapeutic potential of 3-(1,2,3-Thiadiazol-4-yl)aniline.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(1,2,3-Thiadiazol-4-yl)aniline have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(1,2,3-Thiadiazol-4-yl)aniline remains stable under physiological conditions, maintaining its biological activity over extended periods . Prolonged exposure to this compound can lead to cellular adaptations, such as changes in gene expression and metabolic activity, which may affect its overall efficacy.

Dosage Effects in Animal Models

The effects of 3-(1,2,3-Thiadiazol-4-yl)aniline vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as antimicrobial and anticancer activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

3-(1,2,3-Thiadiazol-4-yl)aniline is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For instance, this compound can inhibit the activity of enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair . Additionally, it can alter metabolic flux, leading to changes in the levels of various metabolites. These interactions highlight the potential of 3-(1,2,3-Thiadiazol-4-yl)aniline as a modulator of metabolic pathways.

Transport and Distribution

The transport and distribution of 3-(1,2,3-Thiadiazol-4-yl)aniline within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the nucleus, where it exerts its effects on DNA and other biomolecules . The distribution of 3-(1,2,3-Thiadiazol-4-yl)aniline within tissues also influences its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of 3-(1,2,3-Thiadiazol-4-yl)aniline is essential for its activity and function. This compound is directed to specific cellular compartments by targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and other nuclear proteins . The subcellular localization of 3-(1,2,3-Thiadiazol-4-yl)aniline is crucial for understanding its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

3-(thiadiazol-4-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-7-3-1-2-6(4-7)8-5-12-11-10-8/h1-5H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPFVGQSGTVRPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CSN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390392 |

Source

|

| Record name | 3-(1,2,3-thiadiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878437-57-1 |

Source

|

| Record name | 3-(1,2,3-thiadiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid](/img/structure/B1351528.png)

![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1351546.png)

![(4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid](/img/structure/B1351548.png)

![3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole](/img/structure/B1351549.png)